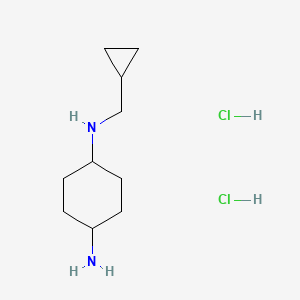
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclohexane-based compound that has two amino groups attached to it. This compound is known for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural signaling.
Wissenschaftliche Forschungsanwendungen
Chiral Mononuclear and One-Dimensional Cadmium(II) Complexes
Chiral cadmium(II) complexes constructed using derivatives of cyclohexane-1,4-diamine exhibit luminescent properties, indicating potential applications as optical materials. These compounds also show powder second-harmonic generation efficiency, suggesting their use in nonlinear optics (Cheng et al., 2013).
Structural Analysis and X-Ray Studies
N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a derivative, has been synthesized and characterized, with its crystal structure revealing insights into the spatial arrangement and interactions in the compound. Such analyses are vital for understanding molecular properties and potential applications in material sciences (Guillaume et al., 2017).
Cyclohexane Derivatives in Polymerization
Compounds related to cyclohexane-1,4-diamine have been used in atom transfer radical polymerization, demonstrating their utility in polymer science. These studies highlight their role in facilitating controlled polymer growth and exploring the effects of ligand structure on polymerization processes (Ibrahim et al., 2004).
Asymmetric Catalysis and Organic Synthesis
Derivatives of cyclohexane-1,2-diamine have been applied as asymmetric ligands and organocatalysts in the synthesis of various organic compounds. This highlights their importance in enantioselective synthesis and organic catalysis (Liu et al., 2014).
Bromination and Flame Retardants
Cyclohexane derivatives have been investigated in bromination reactions, relevant in the development of flame retardants. The synthesis and characterization of such compounds contribute to the understanding of flame retardant mechanisms and properties (Arsenault et al., 2008).
Eigenschaften
IUPAC Name |
4-N-(cyclopropylmethyl)cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;;/h8-10,12H,1-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAFDRCGBYDLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)
![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)

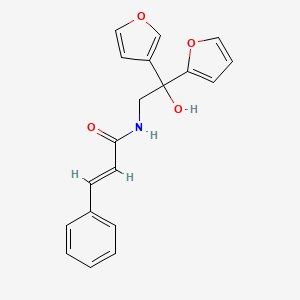
![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)
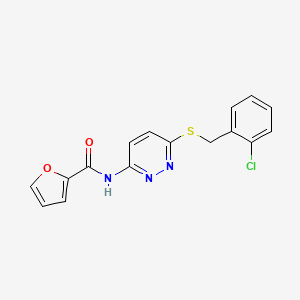
![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)

![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)
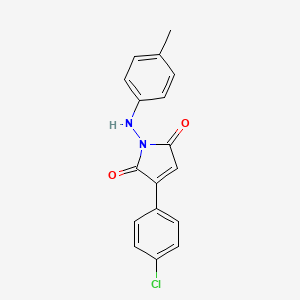
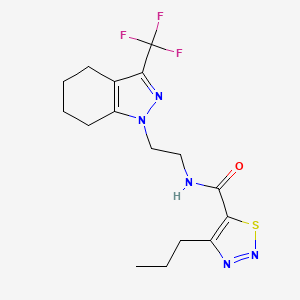
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)
